N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted at position 2 with a 3,4-dimethoxyphenyl carboxamide group and at position 3 with a 3-phenylpropanamido moiety. This compound’s structure combines aromaticity, hydrogen-bonding capacity (via amide groups), and lipophilic character (from methoxy and phenyl substituents), making it a candidate for pharmacological or materials science applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-21-14-13-18(16-22(21)32-2)27-26(30)25-24(19-10-6-7-11-20(19)33-25)28-23(29)15-12-17-8-4-3-5-9-17/h3-11,13-14,16H,12,15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHLPMBLHDUDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for various biological activities. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 378.46 g/mol
Structural Components
| Component | Description |
|---|---|
| Benzofuran | Core structure with potential biological activity |
| Dimethoxyphenyl group | Enhances solubility and bioactivity |
| Phenylpropanamide | Contributes to the amide functionality |
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. For instance, related benzofuran derivatives have demonstrated efficacy in various pain models, suggesting potential for pain management therapies .
Antiproliferative Activity
A study on benzamide derivatives highlighted their ability to inhibit cancer cell proliferation. The mechanism involves the disruption of key cellular pathways, leading to apoptosis in cancer cells. This compound may share similar mechanisms due to structural analogies with other active compounds .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Modulation of Receptor Activity : Interaction with GABA receptors and other neurotransmitter systems may underlie its analgesic effects .
Case Studies and Research Findings
- Study on Antinociceptive Action : A study demonstrated that benzofuran derivatives exhibit dose-dependent antinociceptive effects in mice models, outperforming traditional analgesics like aspirin and acetaminophen .
- Antiproliferative Research : Investigation into related benzamide derivatives revealed significant antiproliferative activity against various cancer cell lines, indicating the potential for therapeutic applications in oncology .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief in animal models | |
| Antiproliferative | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Comparative Analysis of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran | Antinociceptive | 10 |
| N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | Antiproliferative | 5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzofuran Derivatives
3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS: 888444-56-2)
- Molecular Formula : C₁₈H₁₃ClF₂N₂O₃
- Key Differences: Substituents: Chloropropanamido (position 3) and difluorophenyl (position 2) vs. phenylpropanamido and dimethoxyphenyl in the target compound. Electronic Effects: Chlorine and fluorine are electron-withdrawing, whereas methoxy groups are electron-donating, influencing solubility and receptor binding. Potential Applications: Halogenated analogs like this may exhibit enhanced metabolic stability but reduced solubility compared to methoxy-substituted derivatives .
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide
- Molecular Formula : C₁₀H₉ClN₂O₂ (analogous structure from ).
- Key Differences :
- Core Structure : Cyclopropane vs. benzofuran. The strained cyclopropane ring may confer unique steric and electronic properties.
- Bioactivity : Hydroxamic acid derivatives (e.g., compound 6 in ) are often studied for antioxidant or metalloenzyme inhibition, whereas benzofurans may target different pathways .
Substituted Phenylcarboxamides
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂.
- Key Differences :
- Core Structure : Phthalimide (aromatic dicarboximide) vs. benzofuran. Phthalimides are often intermediates in polymer synthesis (e.g., polyimides), whereas benzofuran carboxamides may have biological applications.
- Substituent Impact : The chloro group in phthalimide enhances reactivity in polymerization, while methoxy groups in the target compound could improve solubility for drug delivery .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Molecular Formula: C₂₂H₂₅NO₃.
- Key Differences: Cyclopropane vs. Phenoxy vs. Dimethoxyphenyl: The 4-methoxyphenoxy group may enhance lipid solubility compared to the 3,4-dimethoxyphenyl carboxamide .
Physicochemical and Pharmacokinetic Comparison
Molecular Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | ~476.5 g/mol | ~3.8 | 3 Donors, 6 Acceptors |
| 3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-... | 394.8 g/mol | ~4.1 | 2 Donors, 5 Acceptors |
| 3-Chloro-N-phenyl-phthalimide | 257.7 g/mol | ~2.5 | 0 Donors, 3 Acceptors |
- Key Observations: The target compound’s higher molecular weight and methoxy groups may reduce membrane permeability but improve water solubility compared to halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
